N~6~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2,3-dimethyl-6-quinoxalinecarboxamide
Overview
Description
N~6~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2,3-dimethyl-6-quinoxalinecarboxamide is a complex organic compound characterized by its quinoxaline moiety. Quinoxalines are nitrogen-containing heterocyclic compounds that have both benzene and pyrazine rings. These structures are widely found in natural products and biologically active molecules . The compound’s unique structure makes it a subject of interest in various scientific fields, including medicinal chemistry, organic semiconductors, and fluorescent dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2,3-dimethyl-6-quinoxalinecarboxamide typically involves the condensation of 2-nitroanilines with vicinal diols via transfer hydrogenative condensation . This method employs an iron-catalyzed one-pot synthesis, where the tricarbonyl (h4-cyclopentadienone) iron complex catalyzes the oxidation of alcohols and the reduction of nitroarenes . The reaction conditions are optimized to achieve high yields of quinoxaline derivatives, with water being liberated as the sole byproduct .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of transfer hydrogenation and the use of iron catalysts can be scaled up for industrial applications. The use of renewable and inexpensive reagents, such as alcohols and nitroarenes, makes this method economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~6~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2,3-dimethyl-6-quinoxalinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or iron catalysts.
Substituting agents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions are various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring .
Scientific Research Applications
N~6~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2,3-dimethyl-6-quinoxalinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Used in the development of organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N6-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2,3-dimethyl-6-quinoxalinecarboxamide involves its interaction with molecular targets and pathways. The quinoxaline moiety can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
- Quinacillin
- Sulfaquinoxaline
- Clofazimine
- Echinomycin
Uniqueness
N~6~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2,3-dimethyl-6-quinoxalinecarboxamide is unique due to its specific substitution pattern on the quinoxaline ring. This unique structure may confer distinct biological activities and chemical properties compared to other quinoxaline derivatives .
Properties
IUPAC Name |
N-(2-methoxy-5-quinoxalin-2-ylphenyl)-2,3-dimethylquinoxaline-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2/c1-15-16(2)29-22-13-18(8-10-21(22)28-15)26(32)31-23-12-17(9-11-25(23)33-3)24-14-27-19-6-4-5-7-20(19)30-24/h4-14H,1-3H3,(H,31,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQMZTIFQYJPEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=C(C=CC(=C3)C4=NC5=CC=CC=C5N=C4)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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